(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride chemical properties
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride chemical properties
An In-depth Technical Guide to (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride for Drug Development Professionals
Introduction: A Versatile Chiral Building Block
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride is a chiral amino acid derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. As the methyl ester hydrochloride salt of O-methyl-D-serine, it serves as a valuable synthetic intermediate, providing a unique combination of stereochemistry and functionality. The presence of the O-methyl group, in place of the natural hydroxyl group of serine, offers strategic advantages in drug design by potentially enhancing metabolic stability and modifying hydrogen bonding capacity, thereby influencing pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and strategic applications in drug discovery, tailored for researchers and scientists in the field.
Core Chemical and Physical Properties
The hydrochloride salt form of amino acid esters is generally favored due to its enhanced chemical stability and improved handling characteristics compared to the free base.[2] The key properties of (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride are summarized below.
| Property | Value | Source |
| IUPAC Name | (R)-Methyl 2-amino-3-methoxypropanoate hydrochloride | - |
| Synonyms | O-Methyl-D-serine methyl ester hydrochloride | - |
| CAS Number | 88642-83-5 | [3] |
| Molecular Formula | C₅H₁₂ClNO₃ | [3] |
| Molecular Weight | 169.61 g/mol | [3] |
| Appearance | White to off-white solid (inferred) | - |
| Melting Point | 138 °C | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol. | [4] |
Synthesis and Purification
The most direct and widely adopted method for synthesizing amino acid methyl ester hydrochlorides is the esterification of the parent amino acid in methanol with an activating agent.[5] The synthesis of the title compound is efficiently achieved by treating the commercially available starting material, (R)-2-Amino-3-methoxypropanoic acid (O-methyl-D-serine), with thionyl chloride (SOCl₂) in methanol. This method is well-established for the synthesis of serine esters and their derivatives.[6][7]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the esterification of O-methyl-D-serine.
Detailed Experimental Protocol
Materials:
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(R)-2-Amino-3-methoxypropanoic acid (O-methyl-D-serine)
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Methanol (anhydrous)
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Thionyl chloride (SOCl₂)
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Diethyl ether or Ethyl acetate (for washing/precipitation)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend (R)-2-Amino-3-methoxypropanoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).
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Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.1-1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C. The causality for this controlled addition is to manage the exothermic reaction between SOCl₂ and methanol, which forms HCl gas and methyl sulfite in situ, preventing degradation of the starting material.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (or maintain at 35-40 °C) for 24-48 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.
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Work-up and Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid or viscous oil.
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Purification: Add a non-polar solvent like diethyl ether or ethyl acetate to the crude product and triturate to induce precipitation/crystallization of the hydrochloride salt.[8] Collect the solid product by vacuum filtration, wash with a small amount of the same non-polar solvent to remove impurities, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Expected Spectroscopic Data
¹H NMR (predicted, in D₂O): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -OCH₃ (ester) | ~3.8 | Singlet | 3H | Characteristic methyl ester signal. |
| -OCH₃ (ether) | ~3.4 | Singlet | 3H | Methoxy group protons. |
| -CH - | ~4.3 | Triplet | 1H | The α-proton, coupled to the adjacent CH₂ group. |
| -CH₂ - | ~3.9-4.1 | Doublet of doublets | 2H | Diastereotopic protons adjacent to the chiral center. |
¹³C NMR (predicted): Key signals would include the carbonyl carbon (~170 ppm), the α-carbon (~55 ppm), the ether-linked methylene carbon (~70 ppm), the ester methyl carbon (~53 ppm), and the ether methyl carbon (~59 ppm).
Mass Spectrometry (ESI-MS): In positive ion mode, the expected molecular ion peak [M+H]⁺ for the free base (C₅H₁₁NO₃) would be observed at m/z 134.07.
FT-IR: Characteristic absorption bands would be observed for the N-H stretches of the ammonium salt (~3100-2800 cm⁻¹), the C=O stretch of the ester (~1740 cm⁻¹), and C-O stretches of the ester and ether groups (~1200-1000 cm⁻¹).
Reactivity, Stability, and Handling
Chemical Reactivity
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Amino Group: The primary amine, present as an ammonium hydrochloride salt, is relatively unreactive. However, upon neutralization with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), the resulting free amine becomes a potent nucleophile, ready for amide bond formation, reductive amination, or reaction with other electrophiles.[9]
-
Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols or be reduced to the corresponding amino alcohol using reducing agents like lithium aluminum hydride.
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O-Methyl Group: The methyl ether is generally a stable functional group, resistant to most reagents that do not cleave ethers (e.g., strong acids like HBr or BBr₃). This stability is a key advantage for its use as a protecting group for the serine hydroxyl function.[1]
Stability and Storage
The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). As a solid, it is stable at room temperature for extended periods.[10] Solutions should be prepared fresh for use.
Applications in Drug Development and Medicinal Chemistry
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride is a strategic building block for introducing a specific stereocenter and a metabolically stable side chain into drug candidates.
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Chiral Pool Synthesis: It provides a readily available source of (R)-chirality at the α-carbon, which is crucial for achieving stereospecific interactions with biological targets like enzymes and receptors.
-
Metabolic Stability: The replacement of a primary hydroxyl group (as in serine) with a methoxy group blocks a potential site of phase II metabolism (glucuronidation or sulfation). This can lead to improved metabolic stability and a longer in vivo half-life of the final drug molecule.
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Modulation of Physicochemical Properties: The O-methyl group alters the molecule's polarity and hydrogen bonding potential compared to a hydroxyl group. It can act as a hydrogen bond acceptor but not a donor, a subtle change that can fine-tune binding affinity and cell permeability.[1]
Conceptual Application Diagram
Caption: Role as an intermediate in complex molecule synthesis.
Conclusion
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride is more than a simple amino acid derivative; it is a sophisticated tool for the modern medicinal chemist. Its defined stereochemistry, coupled with the strategic placement of a metabolically robust O-methyl group, makes it an invaluable intermediate for constructing complex pharmaceutical agents. Understanding its synthesis, analytical profile, and chemical reactivity allows researchers to confidently incorporate this building block into drug discovery programs, ultimately enabling the development of safer and more effective therapeutics.
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